N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a coumarin moiety linked to a trimethoxybenzamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxycoumarin and 3,4,5-trimethoxybenzoic acid.
Coupling Reaction: The 4-hydroxycoumarin is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated 4-hydroxycoumarin is then reacted with 3,4,5-trimethoxybenzoic acid to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes such as cytochrome P450, affecting metabolic pathways.
Pathways Involved: It may inhibit the synthesis of nucleic acids and proteins, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-acetamide
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-methylbenzamide
Uniqueness
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which enhances its biological activity and chemical stability compared to similar compounds.
Properties
Molecular Formula |
C19H17NO7 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxochromen-3-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H17NO7/c1-24-13-8-10(9-14(25-2)17(13)26-3)18(22)20-15-16(21)11-6-4-5-7-12(11)27-19(15)23/h4-9,21H,1-3H3,(H,20,22) |
InChI Key |
PCQMEEISGWDRLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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